molecular formula C13H18BNO4 B8203930 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid

4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid

Cat. No.: B8203930
M. Wt: 263.10 g/mol
InChI Key: NGFPCLKPSJPQOK-UHFFFAOYSA-N
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Description

4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid is an organic compound that features a piperidine ring, a carbonyl group, a methoxy group, and a boronic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid typically involves the following steps:

    Formation of the Piperidine Ring: Piperidine can be synthesized by the hydrogenation of pyridine over a molybdenum disulfide catalyst.

    Introduction of the Carbonyl Group: The carbonyl group can be introduced through various methods, including the reaction of piperidine with carbonyl-containing reagents.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide.

    Boronic Acid Formation: The boronic acid moiety can be introduced through the reaction of the corresponding halide with a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The piperidine ring and carbonyl group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct reactivity and binding properties. This makes it a versatile compound in various applications, from organic synthesis to biological research.

Properties

IUPAC Name

[2-methoxy-4-(piperidine-1-carbonyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO4/c1-19-12-9-10(5-6-11(12)14(17)18)13(16)15-7-3-2-4-8-15/h5-6,9,17-18H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFPCLKPSJPQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N2CCCCC2)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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